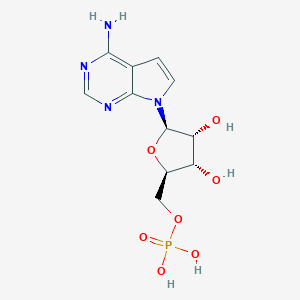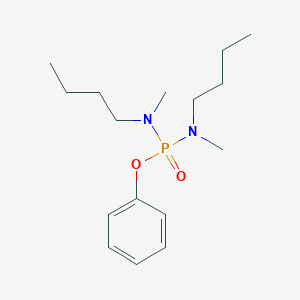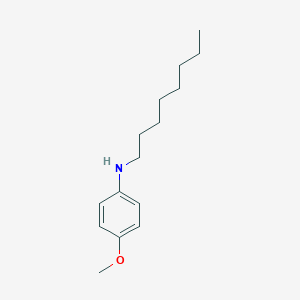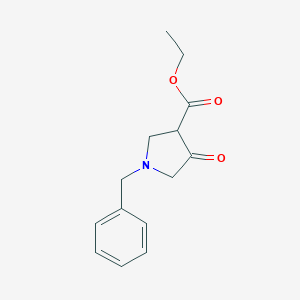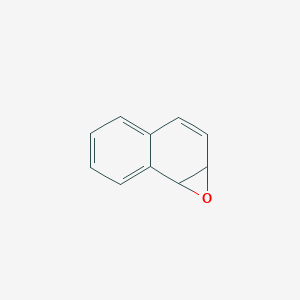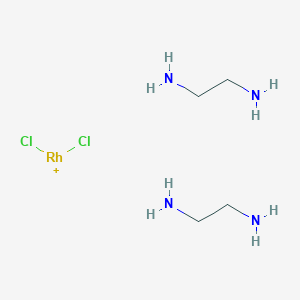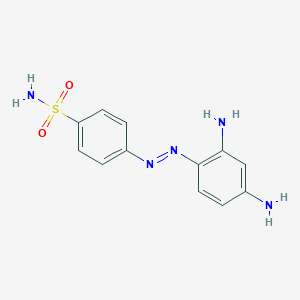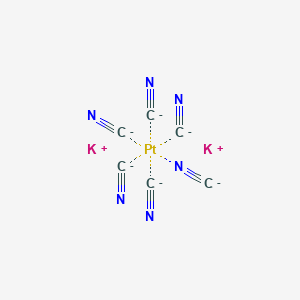
Potassiumhexacyanoplatinate(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassiumhexacyanoplatinate(IV) is an inorganic compound with the chemical formula K₂[Pt(CN)₆]. It is a coordination complex consisting of a platinum(IV) ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is known for its stability and is used in various scientific research applications, particularly in the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: Potassiumhexacyanoplatinate(IV) can be synthesized by reacting potassium cyanide with platinum(IV) chloride in an aqueous solution. The reaction typically proceeds as follows: [ \text{PtCl}_4 + 6 \text{KCN} \rightarrow \text{K}_2[\text{Pt(CN)}_6] + 4 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of potassium hexacyanoplatinate(IV) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques .
Types of Reactions:
Oxidation and Reduction: Potassiumhexacyanoplatinate(IV) can undergo redox reactions where the platinum ion changes its oxidation state.
Substitution: The cyanide ligands in the complex can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the platinum ion.
Reducing Agents: Sodium borohydride or hydrazine can reduce the platinum ion.
Substitution Reactions: Ligands such as ammonia or phosphines can replace cyanide ligands in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of higher oxidation state platinum complexes.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of new coordination complexes with different ligands
科学的研究の応用
Potassiumhexacyanoplatinate(IV) has numerous applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting iron and other metals.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form stable complexes with biological molecules.
Industry: Utilized in electroplating processes and the synthesis of other platinum-based compounds
作用機序
The mechanism of action of potassium hexacyanoplatinate(IV) involves the formation of stable complexes with metal ions. The cyanide ligands coordinate with metal ions, stabilizing them and allowing for various chemical reactions. This complexation ability is crucial in its applications in analytical chemistry and electroplating .
類似化合物との比較
Potassium hexacyanoferrate(II): Similar structure but contains iron instead of platinum.
Potassium hexacyanocobaltate(III): Contains cobalt and exhibits different chemical properties.
Potassium hexacyanoiridate(IV): Contains iridium and is used in different industrial applications.
Uniqueness: Potassiumhexacyanoplatinate(IV) is unique due to its high stability and the specific properties imparted by the platinum ion. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in analytical and industrial applications .
特性
IUPAC Name |
dipotassium;platinum(4+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKPKKPXZORMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K2N6Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
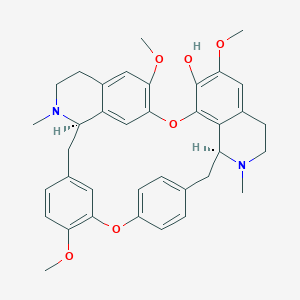
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
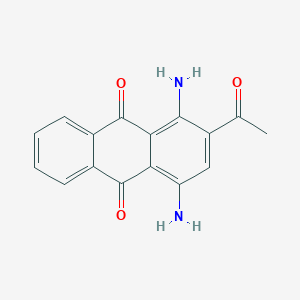
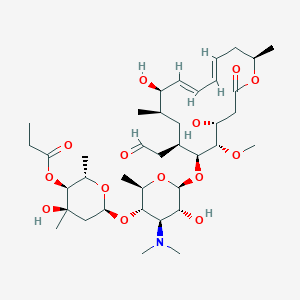
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
